molecular formula C18H28BrClN2O5 B2632777 Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1217056-35-3

Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2632777
CAS No.: 1217056-35-3
M. Wt: 467.79
InChI Key: OPYSQUZFNXFOEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a 2-hydroxypropyl chain substituted with a 2-(2-bromophenoxy)ethoxy group and an ethyl carboxylate moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

ethyl 4-[3-[2-(2-bromophenoxy)ethoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O5.ClH/c1-2-25-18(23)21-9-7-20(8-10-21)13-15(22)14-24-11-12-26-17-6-4-3-5-16(17)19;/h3-6,15,22H,2,7-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYSQUZFNXFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCCOC2=CC=CC=C2Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H26BrN2O4C_{19}H_{26}BrN_{2}O_{4} and a molecular weight of approximately 421.33 g/mol. It features a piperazine core, which is often associated with various biological activities, including neuropharmacological effects and potential anticancer properties.

PropertyValue
Molecular FormulaC₁₉H₂₆BrN₂O₄
Molecular Weight421.33 g/mol
Physical StateSolid (white to off-white)
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study explored the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells, revealing that certain modifications to the piperazine structure enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin . This suggests that this compound may also possess similar properties, warranting further investigation.

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin receptors. This compound could potentially act as a selective serotonin reuptake inhibitor (SSRI), influencing mood regulation and anxiety levels.

Research Findings:
A comparative analysis of serotonin-selective reuptake inhibitors highlighted the role of piperazine moieties in enhancing binding affinity to serotonin transporters . This raises the possibility that our compound may exhibit similar neuropharmacological effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of bromophenoxy groups could enhance membrane permeability, allowing for better interaction with bacterial cell walls.

Case Study:
Research into similar compounds has shown promising results against Gram-negative bacteria by disrupting their cell membranes . Testing this compound against various bacterial strains could yield valuable insights into its efficacy as an antimicrobial agent.

The mechanisms through which this compound exerts its biological activity may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Modulation: Interaction with serotonin and other neurotransmitter receptors may account for its neuropharmacological effects.
  • Membrane Disruption: Antimicrobial activity may stem from structural interactions with bacterial membranes.
MechanismDescription
Enzyme InhibitionPrevents cancer cell proliferation
Receptor ModulationAlters neurotransmitter signaling
Membrane DisruptionCompromises bacterial integrity

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The mechanism of action appears to involve interference with cell cycle regulation and induction of oxidative stress.

Case Study: Anticancer Activity

  • Objective: Evaluate the cytotoxic effects on FaDu cells.
  • Methodology: Treatment with varying concentrations of the compound.
  • Results: Significant reduction in cell viability observed at higher concentrations; apoptosis confirmed via flow cytometry.

Neurological Disorders

The piperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of this compound may exhibit anxiolytic and antidepressant effects through modulation of serotonin receptors . This opens avenues for developing new treatments for anxiety disorders and depression.

Case Study: Neuropharmacological Evaluation

  • Objective: Assess anxiolytic effects in animal models.
  • Methodology: Administration of the compound followed by behavioral tests (e.g., elevated plus maze).
  • Results: Increased time spent in open arms, indicating reduced anxiety levels.

Pharmacological Tool for Receptor Studies

The compound serves as a valuable tool for studying receptor-ligand interactions, particularly in the context of G-protein-coupled receptors (GPCRs). Its structural features allow it to act as a selective ligand, facilitating the exploration of receptor signaling pathways .

Case Study: GPCR Interaction Studies

  • Objective: Investigate binding affinity to specific GPCRs.
  • Methodology: Radiolabeled binding assays.
  • Results: High specificity and affinity observed towards targeted receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Phenoxy Groups

The 2-bromophenoxyethoxy substituent distinguishes the target compound from analogs with different aromatic substitutions. Key comparisons include:

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
  • Substituent: 3,4-Dimethylphenoxy group.
  • Impact : Methyl groups are electron-donating, increasing lipophilicity compared to the electron-withdrawing bromine in the target compound. This may enhance membrane permeability but reduce polarity .
Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate
  • Substituent : Biphenyl group.
Compound XVIII (Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate)
  • Substituent : Xanthone-derived group.
  • Impact : The planar xanthone structure may facilitate π-π stacking with biological targets, contributing to its 94% inhibition of M. tuberculosis. However, cytotoxicity (SI <1) limits therapeutic utility .

Halogen vs. Alkyl Substitutions

  • HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride): Chlorine offers similar electronegativity but with smaller atomic size, possibly reducing steric effects compared to bromine .

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) Substituent Molecular Weight* Biological Activity Notable Properties
Target Compound 2-(2-Bromophenoxy)ethoxy ~500 (estimated) Unknown High polarity (Br, HCl salt)
Ethyl 4-[3-(3,4-dimethylphenoxy)-...] 3,4-Dimethylphenoxy ~424 Not reported Increased lipophilicity
Compound XVIII Xanthone-oxy ~483 94% anti-TB activity Cytotoxic (SI <1)
HBK15 2-Chloro-6-methylphenoxy ~435 Not reported Moderate electronegativity

*Molecular weights estimated based on structural formulas.

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